Cas no 885220-89-3 (3-bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine)
3-bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine Chemical and Physical Properties
Names and Identifiers
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- PYRAZOLO[1,5-A]PYRIMIDINE, 3-BROMO-7-CHLORO-2,5-DIMETHYL-
- 3-bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine
- 8-Bromo-4-chloro-2,7-dimethyl-pyrazolo[1,5-a][1,3,5]triazine
- EN300-624349
- 3-bromo-7-chloro-2,5-dimethylpyrazolo(1,5-a)pyrimidine
- 832-644-0
- DB-165670
- 885220-89-3
- CS-0080926
- KKB22089
- SCHEMBL12888873
- Z1269127362
-
- Inchi: 1S/C8H7BrClN3/c1-4-3-6(10)13-8(11-4)7(9)5(2)12-13/h3H,1-2H3
- InChI Key: XMPNNZUQHXEYBR-UHFFFAOYSA-N
- SMILES: C12=C(Br)C(C)=NN1C(Cl)=CC(C)=N2
Computed Properties
- Exact Mass: 258.95119Da
- Monoisotopic Mass: 258.95119Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 30.2Ų
3-bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A089006223-1g |
3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
885220-89-3 | 95% | 1g |
$828.24 | 2023-08-31 | |
| Chemenu | CM270849-100mg |
3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
885220-89-3 | 95+% | 100mg |
$305 | 2021-08-18 | |
| Chemenu | CM270849-250mg |
3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
885220-89-3 | 95+% | 250mg |
$472 | 2021-08-18 | |
| Chemenu | CM270849-1g |
3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
885220-89-3 | 95+% | 1g |
$1148 | 2021-08-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1151566-100mg |
3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
885220-89-3 | 98% | 100mg |
¥1983.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1151566-250mg |
3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
885220-89-3 | 98% | 250mg |
¥3047.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1151566-1g |
3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
885220-89-3 | 98% | 1g |
¥6358.00 | 2024-04-27 | |
| Ambeed | A216950-1g |
3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
885220-89-3 | 98% | 1g |
$1056.0 | 2025-04-16 | |
| Chemenu | CM270849-1g |
3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
885220-89-3 | 95%+ | 1g |
$*** | 2023-03-30 | |
| Crysdot LLC | CD11033666-1g |
3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
885220-89-3 | 97% | 1g |
$804 | 2024-07-18 |
3-bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine Suppliers
3-bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Additional information on 3-bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Professional Introduction to 3-bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS No. 885220-89-3)
3-bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and potential biological activities. This compound, identified by the CAS number 885220-89-3, belongs to the pyrazolo[1,5-a]pyrimidine class, which is well-documented for its role in the development of various therapeutic agents. The presence of bromo and chloro substituents, along with dimethyl groups at the 2 and 5 positions, enhances its reactivity and makes it a valuable scaffold for further chemical modifications.
The< strong>pyrazolo[1,5-a]pyrimidine core structure is a fused bicyclic system consisting of a pyrazole ring linked to a pyrimidine ring. This configuration allows for multiple sites of functionalization, making it an attractive candidate for drug discovery. The bromo and chloro atoms serve as electrophilic centers, facilitating nucleophilic substitution reactions that can be exploited to introduce diverse pharmacophores. Additionally, the dimethyl groups at the 2 and 5 positions contribute to the steric and electronic properties of the molecule, influencing its interactions with biological targets.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from< strong>3-bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine. One of the most promising areas of investigation has been its potential as an anti-cancer agent. Studies have shown that derivatives of this compound can exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves inhibition of key enzymes involved in cell proliferation and survival, such as kinases and other signaling molecules. For instance, research has demonstrated that certain analogs can disrupt the PI3K/AKT signaling pathway, a critical pathway in cancer development.
Furthermore, the< strong>3-bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine scaffold has also been explored for its antimicrobial properties. Antibiotic resistance remains a major global health challenge, prompting researchers to seek new compounds that can combat resistant bacterial strains. Preliminary studies have indicated that modifications of this molecule can lead to derivatives with potent activity against Gram-positive and Gram-negative bacteria. The bromo and chloro substituents are particularly important in these interactions, as they can enhance binding affinity to bacterial enzymes and cell wall components.
The< strong>dimethylpyrazolo[1,5-a]pyrimidine structure offers additional advantages in terms of synthetic accessibility. The presence of multiple reactive sites allows for a wide range of chemical transformations, enabling the creation of libraries of compounds for high-throughput screening. This approach has been successfully employed to identify lead compounds with desired pharmacological profiles. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have further streamlined the process of generating complex derivatives.
In addition to its anti-cancer and antimicrobial applications, there is growing interest in exploring the< strong>3-bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine scaffold for other therapeutic uses. For example, some studies have investigated its potential as an anti-inflammatory agent. Chronic inflammation is associated with numerous diseases, including cardiovascular disorders and neurodegenerative conditions. By modulating inflammatory pathways, derivatives of this compound may offer therapeutic benefits in these contexts.
The< strong>CAS No. 885220-89-3 identifier ensures that researchers have access to consistent and high-quality material for their studies. This standardized classification system facilitates accurate documentation and sharing of research findings across different laboratories and institutions. The compound's well-characterized properties make it an ideal candidate for both academic research and industrial development.
The future direction of research on< strong>3-bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine is likely to focus on optimizing its pharmacological properties through structure-activity relationship (SAR) studies. By systematically varying substituents on the core scaffold, researchers can fine-tune its biological activity and reduce potential side effects. Computational modeling techniques are also being increasingly utilized to predict the behavior of new derivatives before they are synthesized in the lab.
In conclusion,< strong>3-bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine represents a promising pharmacological scaffold with diverse applications in medicine. Its unique structural features and reactivity make it an invaluable tool for drug discovery efforts aimed at addressing critical health challenges such as cancer and antibiotic resistance. As research continues to uncover new possibilities for this compound، it is expected to play an increasingly important role in the development of next-generation therapeutic agents.
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